3-Bromo-2-methoxythiophene
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Overview
Description
3-Bromo-2-methoxythiophene: is a heterocyclic compound that features a thiophene ring substituted with a bromine atom at the third position and a methoxy group at the second position. Thiophenes are known for their unique electronic, optical, and redox properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
It’s known that thiophene derivatives are incorporated in natural products, medicines, functional materials, and photoresponsive dyes .
Mode of Action
The mode of action of 3-Bromo-2-methoxythiophene involves a process known as autopolymerization . During this process, the compound undergoes a polymerization reaction, which is a type of chemical reaction where multiple small molecules (monomers) combine to form a larger molecule (polymer). The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives .
Biochemical Pathways
The autopolymerization reaction of this compound has been studied . The reaction mechanism was found to occur in multiple steps .
Pharmacokinetics
The autopolymerization reaction of the compound has been analyzed .
Result of Action
The result of the action of this compound is the formation of a polymer through the autopolymerization reaction . The polymerization reaction mechanism was found to occur in multiple steps .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, during the autopolymerization reaction, hydrogen bromide gas is generated .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Bromo-2-methoxythiophene are largely derived from its thiophene coreThe compound’s unique electronic and optical properties, as well as its potential to stabilize in various oxidation states, suggest that it may participate in a variety of biochemical reactions .
Molecular Mechanism
It is known that the compound can undergo autopolymerization, a reaction that involves multiple steps and results in the formation of polythiophenes . This process involves the generation of hydrogen bromide gas, which acts as a catalyst for the polymerization reaction and as an acid to cleave the alkoxyl group
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that the effects of thiophene derivatives can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-2-methoxythiophene can be synthesized through the bromination of 3-methoxythiophene using N-bromosuccinimide as the brominating agent . The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a solvent such as dichloromethane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-methoxythiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Polymerization Reactions: The compound can undergo autopolymerization, leading to the formation of polythiophenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Polymerization: Catalysts such as iron(III) chloride or palladium complexes.
Major Products:
Substitution: Various substituted thiophenes depending on the nucleophile used.
Oxidation: Thiophene sulfoxides or sulfones.
Scientific Research Applications
Chemistry: 3-Bromo-2-methoxythiophene is used as a building block in the synthesis of more complex thiophene derivatives. It is also employed in the development of conductive polymers and organic semiconductors .
Biology and Medicine: Thiophene derivatives, including this compound, are investigated for their potential biological activities. They serve as intermediates in the synthesis of pharmaceutical compounds with antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound is utilized in the production of dyes, agrochemicals, and functional materials. Its unique properties make it suitable for applications in organic electronics and optoelectronic devices .
Comparison with Similar Compounds
- 2-Iodo-3-methoxythiophene
- 2-Chloro-3-methoxythiophene
- 2,5-Dibromo-3-methoxythiophene
- 3-Methoxythiophene
Comparison: 3-Bromo-2-methoxythiophene is unique due to the presence of both bromine and methoxy substituents, which confer distinct electronic and steric properties. Compared to its analogs, such as 2-iodo-3-methoxythiophene and 2-chloro-3-methoxythiophene, the bromine atom provides a balance between reactivity and stability. The methoxy group enhances solubility and electron-donating capacity, making this compound a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-bromo-2-methoxythiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrOS/c1-7-5-4(6)2-3-8-5/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFXCQFBPVZYIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CS1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57681-56-8 |
Source
|
Record name | 3-bromo-2-methoxythiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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